![molecular formula C16H16N4O3 B2790316 benzo[d][1,3]dioxol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2097919-37-2](/img/structure/B2790316.png)

benzo[d][1,3]dioxol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

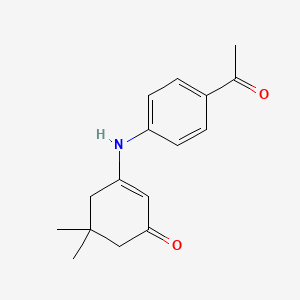

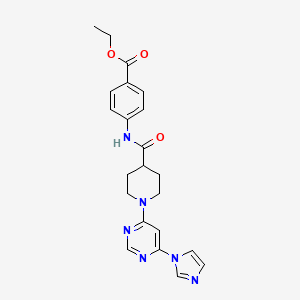

The compound appears to contain a benzodioxole moiety, which is a type of aromatic organic compound . It also contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The azetidine ring is a three-membered nitrogen-containing ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through Pd-catalyzed C-N cross-coupling .

Molecular Structure Analysis

The molecular structure of similar compounds shows that they often have complex, multi-ring structures . The exact structure would depend on the specific arrangement and bonding of the components in the compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, compounds containing a benzodioxole moiety often have aromatic properties .

Aplicaciones Científicas De Investigación

Continuous Acylation Process

The compound is used in the continuous acylation of 1,3-benzodioxole . The acylation process was studied using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity .

Anti-Tumor Efficiency Improvement

The compound has been found to improve the anti-tumor efficiency of arsenicals . The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors .

Anti-Cancer Evaluation

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Gemological Stimulant Detection

1,3-Benzodioxole is useful in gemological stimulant detection . It is also used as a precursor for perfumes, photo initiators, agrochemicals, and pharmaceuticals .

Anti-Proliferative Activity

The compound has been evaluated for its antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Treatment of Rheumatic, Rheumatoid Arthritis, and Osteoarthritis

The compound is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .

Mecanismo De Acción

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, and are therefore a popular target for anticancer agents .

Mode of Action

The compound interacts with its target, tubulin, by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . The disruption of microtubule dynamics leads to mitotic blockade and ultimately cell apoptosis .

Biochemical Pathways

The compound affects the thioredoxin system , which includes NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx) . By controlling the exchange of disulfide and thiols, the Trx system regulates the structure and function of its substrates and concomitantly involves several signal pathways, such as transcription, proliferation, anti-oxidation, and apoptosis .

Result of Action

The compound exhibits anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . It causes cell cycle arrest at the S phase and induces apoptosis in CCRF-CEM cancer cells .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-16(11-3-4-14-15(5-11)23-9-22-14)19-6-12(7-19)20-8-13(17-18-20)10-1-2-10/h3-5,8,10,12H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXXTEMQEHWFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d][1,3]dioxol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2790238.png)

![Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2790247.png)

![4-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2790248.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2790251.png)

![4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2790252.png)

![6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2790256.png)